3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 4-fluorobenzylthio and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The 4-fluorobenzylthio and p-tolyl groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl halides or tolyl halides react with the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or pyridazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfur atom, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, tolyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyridazine derivatives.
Substitution: Various substituted triazolopyridazines.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole and pyridazine rings play a crucial role in binding to the active sites of enzymes or receptors, while the substituents modulate the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- **3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-fluorobenzylthio and p-tolyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4S/c1-13-2-6-15(7-3-13)17-10-11-18-21-22-19(24(18)23-17)25-12-14-4-8-16(20)9-5-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMCMHDXQWFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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